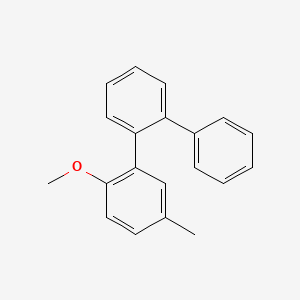
2-(2-Methoxy-5-methylphenyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methyl-1,1’:2’,1’'-terphenyl is an organic compound with the molecular formula C20H18O2. It is a derivative of terphenyl, which consists of three benzene rings connected in a linear arrangement. The presence of methoxy and methyl groups on the benzene rings imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-1,1’:2’,1’'-terphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Methoxy-5-methyl-1,1’:2’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated control to ensure consistent product quality and yield. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-methyl-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzene rings .
Applications De Recherche Scientifique
2-Methoxy-5-methyl-1,1’:2’,1’'-terphenyl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-methyl-1,1’:2’,1’'-terphenyl involves its interaction with specific molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups but lacks the extended terphenyl structure.
1,1’2’,1’'-Terphenyl: Lacks the methoxy and methyl substituents, resulting in different chemical properties.
Uniqueness
2-Methoxy-5-methyl-1,1’:2’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both methoxy and methyl groups on the terphenyl backbone makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C20H18O |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-methoxy-4-methyl-2-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C20H18O/c1-15-12-13-20(21-2)19(14-15)18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-14H,1-2H3 |
Clé InChI |
OVLIOTUMJINDSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14131337.png)
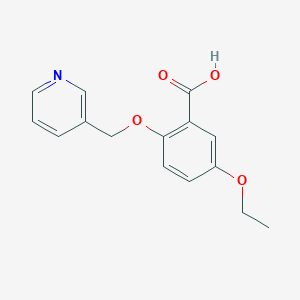
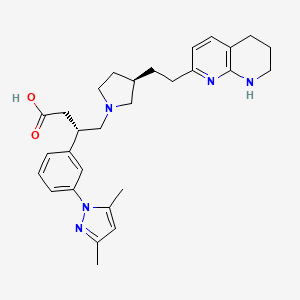

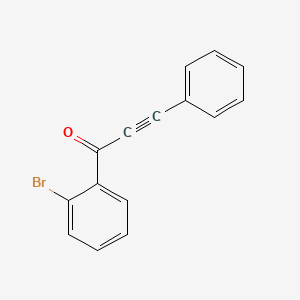
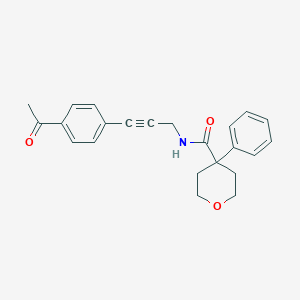
![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
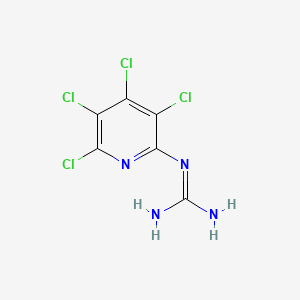
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)

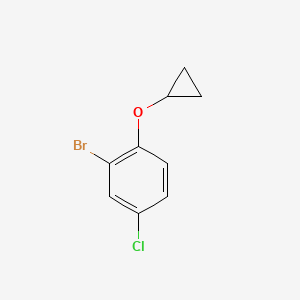
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)
